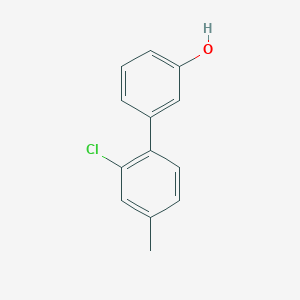
4-(2-Fluoro-5-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoro-5-methoxyphenyl)phenol, also known as FMOP, is a synthetic compound with a wide range of applications in research and industry. It is a white crystalline solid with a melting point of 155-156°C and a boiling point of 300°C. FMOP is soluble in most organic solvents and is used as a reagent in organic synthesis. It is also used as a building block in the synthesis of various organic compounds.
Applications De Recherche Scientifique
4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a building block in the synthesis of various organic compounds, and as a starting material for the synthesis of drugs and other compounds. It is also used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of fluorescent probes.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% is not well understood. However, the compound is known to interact with various enzymes and proteins, which may explain its wide range of applications in research. For example, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways. In addition, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has been shown to bind to and activate certain G-protein coupled receptors, which may explain its ability to modulate cell signaling pathways and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% are not well understood. However, the compound has been shown to interact with various enzymes and proteins, which may explain its wide range of applications in research. For example, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways. In addition, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has been shown to bind to and activate certain G-protein coupled receptors, which may explain its ability to modulate cell signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has a number of advantages for lab experiments. The compound is relatively stable and can be stored for long periods of time. In addition, it is soluble in most organic solvents and can be used as a reagent in organic synthesis. However, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% is toxic and should be handled with care. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research involving 4-(2-Fluoro-5-methoxyphenyl)phenol, 95%. These include further investigations into the biochemical and physiological effects of the compound, as well as further studies into its mechanism of action and its potential applications in research and industry. In addition, further studies into the synthesis of 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% and its derivatives may lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the safety and toxicity of 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% may lead to the development of more effective safety protocols for its use in research and industry.
Méthodes De Synthèse
4-(2-Fluoro-5-methoxyphenyl)phenol, 95% can be synthesized via a three-step reaction sequence. The first step is the reaction of phenol with hydroxylamine hydrochloride in the presence of anhydrous sodium carbonate. This reaction produces an intermediate, 4-(2-fluoro-5-methoxyphenyl)hydroxylamine hydrochloride. The intermediate is then reacted with acetic anhydride to produce the final product, 4-(2-fluoro-5-methoxyphenyl)phenol.
Propriétés
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-11-6-7-13(14)12(8-11)9-2-4-10(15)5-3-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYKSWBOYWSTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683497 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-26-0 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














